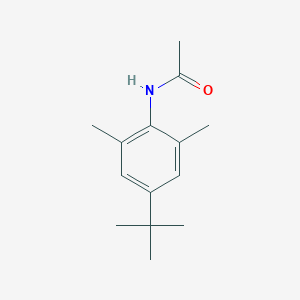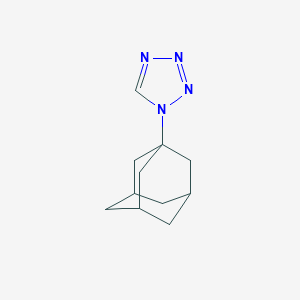
N-(4-tert-butyl-2,6-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-tert-butyl-2,6-dimethylphenyl)acetamide, also known as BDA-410, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BDA-410 is a selective inhibitor of the autophagy protein VPS34, which plays a critical role in the regulation of cellular homeostasis. In
Aplicaciones Científicas De Investigación
N-(4-tert-butyl-2,6-dimethylphenyl)acetamide has been shown to have potential applications in a variety of scientific research areas, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In neurodegenerative disease research, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide has been shown to protect against neuronal cell death and improve cognitive function in animal models of Alzheimer's disease. In infectious disease research, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide has been shown to inhibit the replication of a variety of viruses, including HIV and Zika virus.
Mecanismo De Acción
N-(4-tert-butyl-2,6-dimethylphenyl)acetamide is a selective inhibitor of the autophagy protein VPS34, which is a critical regulator of cellular homeostasis. Autophagy is a process by which cells degrade and recycle damaged or unwanted cellular components. VPS34 plays a critical role in the initiation of autophagy by generating a lipid called phosphatidylinositol 3-phosphate (PI3P), which recruits other proteins to the autophagosome membrane. By inhibiting VPS34, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide blocks the initiation of autophagy, leading to the accumulation of damaged cellular components and ultimately cell death.
Biochemical and Physiological Effects:
N-(4-tert-butyl-2,6-dimethylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide has been shown to induce apoptosis (programmed cell death) and inhibit the growth of tumors. In neuronal cells, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide has been shown to protect against oxidative stress and improve cognitive function. In infectious disease models, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide has been shown to inhibit viral replication and reduce viral load.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-tert-butyl-2,6-dimethylphenyl)acetamide is its selectivity for VPS34, which allows for the specific inhibition of autophagy without affecting other cellular processes. Additionally, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide has been shown to have low toxicity and good bioavailability in animal models. However, one limitation of N-(4-tert-butyl-2,6-dimethylphenyl)acetamide is its relatively low yield in the synthesis process, which can make large-scale production challenging.
Direcciones Futuras
There are several potential future directions for the research and development of N-(4-tert-butyl-2,6-dimethylphenyl)acetamide. One area of interest is the potential use of N-(4-tert-butyl-2,6-dimethylphenyl)acetamide in combination with other drugs or therapies to enhance their efficacy. Another area of interest is the exploration of N-(4-tert-butyl-2,6-dimethylphenyl)acetamide's potential applications in other disease areas, such as autoimmune diseases or metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(4-tert-butyl-2,6-dimethylphenyl)acetamide and its effects on cellular homeostasis.
In conclusion, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide is a promising chemical compound with potential applications in a variety of scientific research areas. Its selectivity for VPS34 and low toxicity make it an attractive candidate for further development and exploration.
Métodos De Síntesis
The synthesis of N-(4-tert-butyl-2,6-dimethylphenyl)acetamide involves a multi-step process that begins with the reaction of 4-tert-butyl-2,6-dimethylphenol with ethyl chloroacetate to form the intermediate ethyl 4-(4-tert-butyl-2,6-dimethylphenoxy)butanoate. This intermediate is then reacted with ammonia to form the final product, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide. The overall yield of this process is approximately 20%.
Propiedades
Nombre del producto |
N-(4-tert-butyl-2,6-dimethylphenyl)acetamide |
|---|---|
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
N-(4-tert-butyl-2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C14H21NO/c1-9-7-12(14(4,5)6)8-10(2)13(9)15-11(3)16/h7-8H,1-6H3,(H,15,16) |
Clave InChI |
HUEZKZWDEYMJEL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1NC(=O)C)C)C(C)(C)C |
SMILES canónico |
CC1=CC(=CC(=C1NC(=O)C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine](/img/structure/B263354.png)
![[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone](/img/structure/B263356.png)



![N-[2-(4-morpholinyl)ethyl]-2-phenoxypropanamide](/img/structure/B263365.png)
![3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B263368.png)




